molecular formula C22H23N3O3 B2793911 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide CAS No. 921571-39-3

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide

Cat. No. B2793911
CAS RN: 921571-39-3
M. Wt: 377.444
InChI Key: CATWXOZVDYGTDM-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide, also known as Compound A, is a novel chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide A is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound A has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer, by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This compound A has also been found to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival, and the activation of Akt, a serine/threonine kinase that regulates cell growth and survival.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. In cancer cells, this compound A has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In immune cells, this compound A has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. In animal models of inflammation, this compound A has been found to reduce the infiltration of immune cells, such as neutrophils and macrophages, and alleviate symptoms of inflammation, such as edema and redness. In animal models of neurological disorders, this compound A has been found to improve cognitive function, reduce amyloid plaque deposition, and enhance neurogenesis in the hippocampus.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide A has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound A also has some limitations, including its low yield in the synthesis process, its relatively high cost, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide A. Firstly, more studies are needed to elucidate the precise mechanism of action of this compound A, particularly its effects on the NF-κB, MAPK, and PI3K/Akt pathways. Secondly, more studies are needed to investigate the potential therapeutic applications of this compound A in other fields, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Thirdly, more studies are needed to optimize the synthesis process of this compound A, with the aim of increasing its yield and reducing its cost. Lastly, more studies are needed to evaluate the safety and toxicity of this compound A, particularly its long-term effects and its potential interactions with other drugs.
In conclusion, this compound A is a novel chemical compound that has shown promising therapeutic potential in various fields. Further research is needed to fully understand its mechanism of action, optimize its synthesis process, and evaluate its safety and toxicity.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide A involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 2-amino-3-phenylpyridazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield this compound A. The overall yield of the synthesis process is approximately 45%.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide A has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In inflammation, this compound A has been found to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation in animal models. In neurological disorders, this compound A has been investigated for its potential neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer’s disease.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-19-10-7-17(8-11-19)9-13-21(26)23-15-16-25-22(27)14-12-20(24-25)18-5-3-2-4-6-18/h2-8,10-12,14H,9,13,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATWXOZVDYGTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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